

Whitepaper: Caryophyllene Epoxide as a Key Metabolite of Beta-Caryophyllene

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Compound of Interest

Compound Name: Caryophyllene epoxide

Cat. No.: B084433

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Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Beta-caryophyllene (BCP), a widely distributed natural bicyclic sesquiterpene, is recognized for its diverse biological activities, primarily as a selective agonist for the cannabinoid type 2 (CB2) receptor. Following administration, BCP undergoes significant metabolic transformation in the body, with **caryophyllene epoxide** (BCPO) being a principal metabolite. This conversion, mediated by cytochrome P450 enzymes, is not merely a step in detoxification but results in a compound with a distinct and potent pharmacological profile. Unlike its parent compound, BCPO does not exhibit significant affinity for cannabinoid receptors. Instead, it modulates critical cellular signaling pathways, including the PI3K/AKT/mTOR and MAPK cascades, demonstrating significant anti-proliferative and pro-apoptotic effects. This technical guide provides an in-depth review of the metabolic conversion of BCP to BCPO, presents available quantitative data, details relevant experimental protocols, and elucidates the distinct signaling mechanisms of the metabolite, offering a critical resource for researchers in pharmacology and drug development.

Metabolic Formation of Caryophyllene Epoxide

The biotransformation of β -caryophyllene to **caryophyllene epoxide** is a primary metabolic event that alters the compound's biological activity profile. This process occurs mainly in the liver and is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are central to Phase I metabolism of xenobiotics.^{[1][2][3]}

The core reaction is the epoxidation of the endocyclic double bond within the BCP molecule. Studies in animal models have demonstrated this conversion, establishing BCPO as a key in vivo metabolite.[4][5] For instance, research in rabbits showed that after oral administration of BCP, BCPO is formed and subsequently metabolized further into hydroxylated products, such as (10S)-(-)-14-hydroxycaryophyllene-5,6-oxide.[5][6] While specific human CYP isozymes responsible for this exact conversion are not fully detailed in the provided literature, CYPs such as CYP2B, 3A, and 2C are known to be modulated by sesquiterpenes, suggesting their potential involvement.[7] The metabolic conversion is a critical consideration in pharmacological studies, as the resulting epoxide has a distinct mechanism of action compared to the parent BCP.



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Caption: Metabolic conversion of Beta-Caryophyllene to **Caryophyllene Epoxide**.

Quantitative Data

Quantitative analysis is essential for understanding the pharmacokinetics and pharmacodynamics of BCP and its metabolite, BCPO. The following tables summarize key data from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Beta-Caryophyllene (Human, Single 100 mg Oral Dose)

This table presents data from a human study comparing the bioavailability of BCP neat oil versus a self-emulsifying drug delivery system (SED DS).

Parameter	BCP Neat Oil (Mean)	BCP-SEDDS (Mean)	Fold Increase
C _{max} (ng/mL)	58.22	209.58	3.6x
T _{max} (h)	3.07	1.43	-
AUC _{0-24h} (ng/mL·h)	305.9	553.4	2.0x

Data sourced from a randomized, double-blind, cross-over study in 24 healthy subjects.

[\[8\]](#)

Table 2: Receptor Binding Affinities

A critical distinction between BCP and BCPO is their interaction with cannabinoid receptors.

Compound	Receptor	Binding Affinity (K _i)	Activity
Beta-Caryophyllene (BCP)	Human CB2	155 ± 4 nM	Selective Agonist
Caryophyllene Epoxide (BCPO)	Human CB2	> 20 μM (No affinity)	Inactive at CB2

BCP binding affinity demonstrates its role as a dietary cannabinoid.[\[9\]](#)[\[10\]](#) In contrast, BCPO's lack of affinity indicates a CB2-independent mechanism of action.

[\[4\]](#)[\[11\]](#)

Table 3: Exemplary Dosages in 90-Day Rat Toxicity Studies

These values provide a reference for designing long-term in vivo experiments.

Compound	Sex	Dietary Concentration (ppm)	Calculated NOAEL (mg/kg bw/day)
Beta-Caryophyllene	Male	3,500; 7,000; 21,000	222
Female	3,500; 14,000; 56,000		
Caryophyllene Epoxide	Both	1,750; 10,500; 21,000	109
NOAEL (No-Observed-Adverse-Effect Level) was based on hepatocyte hypertrophy. [5] [12]			

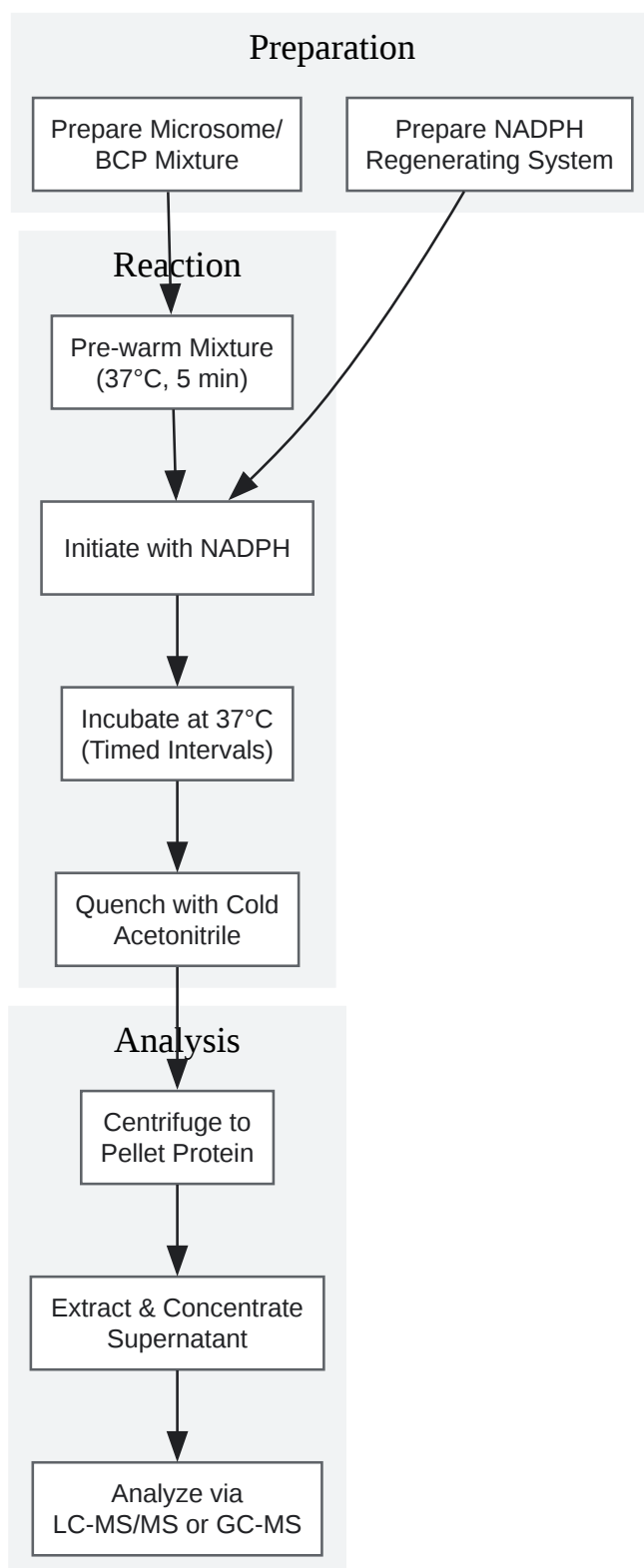
Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for studying the metabolism and activity of **caryophyllene epoxide**.

Protocol: In Vitro Metabolism of BCP in Liver Microsomes

- Objective: To determine the rate of conversion of BCP to BCPO by liver enzymes.
- Materials: Human or rat liver microsomes (HLM/RLM), β -caryophyllene, NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺), phosphate buffer (pH 7.4), quenching solution (e.g., cold acetonitrile), analytical standards (BCP, BCPO).
- Procedure:

- Prepare incubation mixtures in microcentrifuge tubes on ice, containing phosphate buffer, microsomes, and BCP (dissolved in a suitable solvent like methanol, final concentration <1%).
- Pre-warm mixtures at 37°C for 5 minutes.
- Initiate the reaction by adding the pre-warmed NADPH regenerating system.
- Incubate at 37°C in a shaking water bath for a defined period (e.g., 0, 5, 15, 30, 60 minutes).
- Terminate the reaction by adding 2 volumes of cold acetonitrile containing an internal standard.
- Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.
- Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.
- Analysis: Analyze samples by a validated LC-MS/MS or GC-MS method to quantify the disappearance of BCP and the formation of BCPO over time.



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Caption: Workflow for an in vitro metabolism assay of Beta-Caryophyllene.

Protocol: Cell Proliferation and Apoptosis Assay

- Objective: To assess the effect of BCPO on cancer cell growth and apoptosis induction.
- Cell Lines: Human cancer cell lines, e.g., PC-3 (prostate) or MCF-7 (breast).[4]
- Procedure (Proliferation - MTT Assay):
 - Seed cells in a 96-well plate and allow them to adhere overnight.
 - Treat cells with various concentrations of BCPO (e.g., 0-100 μ M) for 24, 48, or 72 hours.
 - Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
 - Remove the medium and dissolve the resulting formazan crystals in DMSO.
 - Measure absorbance at ~570 nm using a microplate reader.
- Procedure (Apoptosis - Annexin V Staining):
 - Treat cells with BCPO as described above.
 - Harvest cells and wash with cold PBS.
 - Resuspend cells in Annexin V binding buffer.
 - Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
 - Analyze cells by flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

Biological Activities and Signaling Pathways of Caryophyllene Epoxide

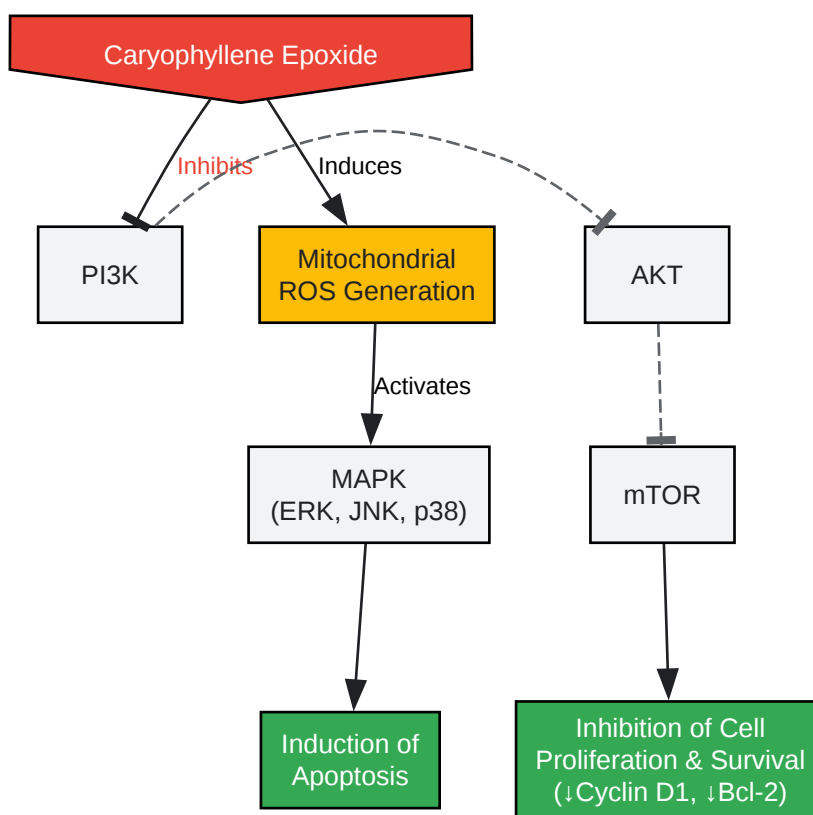
The metabolic conversion of BCP to BCPO results in a profound shift in biological activity. While BCP's effects are largely mediated by the CB2 receptor, BCPO acts independently of this

target.[4][11] BCPO's primary activities are centered on the modulation of cell survival and stress-response pathways, making it a compound of significant interest in oncology research.

The anticancer effects of BCPO are driven by a multi-pronged mechanism:

- **Inhibition of PI3K/AKT/mTOR/S6K1 Pathway:** This is a critical cell survival pathway that is often constitutively active in cancer cells. BCPO has been shown to inhibit this cascade, thereby suppressing signals that promote cell proliferation and survival.[4][13][14]
- **ROS-Mediated MAPK Activation:** BCPO induces the generation of reactive oxygen species (ROS) from mitochondria.[13] This oxidative stress triggers the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38 MAPK.[13][14] Sustained activation of these stress-related kinases can push the cell towards apoptosis.
- **Inhibition of STAT3 Pathway:** The Signal Transducer and Activator of Transcription 3 (STAT3) is another key pathway involved in cancer cell proliferation, survival, and invasion. BCPO has been observed to reduce the activity of this transcription factor.[4]

These upstream signaling events converge to produce several downstream anti-cancer effects, including the induction of apoptosis (characterized by caspase-3 activation and PARP cleavage), downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, survivin), and suppression of proteins involved in proliferation (cyclin D1) and angiogenesis (VEGF).[13][14]



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